(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclic octane structure with a pyrazolyl group, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the pyrazolyl group: The pyrazolyl group is introduced through a substitution reaction, where a pyrazole derivative reacts with the bicyclic core under specific conditions.
Final modifications: Additional functional groups may be introduced or modified to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane: shares structural similarities with other bicyclic compounds and pyrazole derivatives.
Ethyl acetoacetate: Another compound with a bicyclic structure, used in various chemical syntheses.
Uniqueness
The unique combination of the bicyclic octane core and the pyrazolyl group in (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[321]octane distinguishes it from other compounds
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R,5S)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H17N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3/t8?,9-,10+ |
InChI Key |
AQIVISWYEYMMHQ-PBINXNQUSA-N |
Isomeric SMILES |
CN1C(=CC=N1)C2C[C@H]3CC[C@@H](C2)N3 |
Canonical SMILES |
CN1C(=CC=N1)C2CC3CCC(C2)N3 |
Origin of Product |
United States |
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